molecular formula C8H8BrNO4S B1334216 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene CAS No. 849035-67-2

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Cat. No.: B1334216
CAS No.: 849035-67-2
M. Wt: 294.12 g/mol
InChI Key: ZXOQKCSPENGHOG-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (CAS: 849035-67-2) was first documented in patent literature, notably in CN109134321 (2019) by Jiangsu Changqing Agrochemical Co., Ltd., which described its utility as an intermediate in agrochemical production. Early synthetic routes involved nitration and sulfonylation reactions, leveraging the reactivity of brominated aromatic precursors. For example, one method involves the controlled nitration of 4-(methylsulfonyl)bromobenzene using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–10°C), achieving yields exceeding 90%. The compound’s structural complexity—featuring bromomethyl, methylsulfonyl, and nitro groups—required precise optimization of reaction conditions to avoid over-nitration or premature substitution.

Table 1: Key Synthetic Milestones

Year Development Source
2019 Patent filing for agrochemical intermediates Jiangsu Changqing
2021 Commercial availability from suppliers Apolloscientific
2023 Optimization of photolytic applications EvitaChem

The compound’s commercialization accelerated after 2021, with suppliers like Apolloscientific and Matrix Scientific offering gram-scale quantities, reflecting its growing importance in specialized syntheses.

Significance in Organic Chemistry and Chemical Research

This compound is a tri-functional aromatic compound whose reactivity stems from three distinct moieties:

  • Bromomethyl (-CH2Br) : A versatile leaving group enabling nucleophilic substitutions (e.g., Suzuki couplings).
  • Methylsulfonyl (-SO2CH3) : Enhances electrophilicity and stabilizes transition states in elimination reactions.
  • Nitro (-NO2) : Participates in reduction reactions to form amines and serves as an electron-withdrawing group, directing further functionalization.

Its role as a multipurpose intermediate is exemplified in pharmaceutical synthesis, where it facilitates the construction of heterocyclic scaffolds. For instance, the nitro group can be selectively reduced to an amine under hydrogenation conditions, while the bromomethyl group undergoes displacement with nucleophiles like thiols or amines. Additionally, the methylsulfonyl group’s stability under acidic conditions makes the compound suitable for sequential reactions requiring orthogonal protection strategies.

Table 2: Functional Group Reactivity

Group Reaction Type Example Application
Bromomethyl Nucleophilic substitution Alkylation of amines
Methylsulfonyl Electrophilic aromatic substitution Directed metalation
Nitro Reduction to amine Aniline derivative synthesis

Current Research Landscape and Challenges

Recent studies have explored the compound’s utility in photolabile protecting groups (PPGs), where the nitrobenzyl moiety undergoes light-induced cleavage. For example, irradiation at 365 nm triggers the nitro group’s photoreduction, generating a quinonoid intermediate that releases tethered molecules (e.g., drugs or fluorophores). This application aligns with advancements in targeted drug delivery, where spatial and temporal control over bioactive compound release is critical.

However, challenges persist:

  • Synthetic Efficiency : Multi-step syntheses require stringent temperature and pH control to prevent side reactions, such as premature bromine displacement.
  • Stability : The nitro group’s sensitivity to reducing agents complicates long-term storage, necessitating inert atmospheres for preservation.
  • Selectivity : Competing reactivities of the bromomethyl and methylsulfonyl groups demand precise stoichiometry in cross-coupling reactions.

Ongoing research aims to address these limitations through flow chemistry systems, which enhance reaction control and scalability. For instance, microreactors have been employed to optimize nitration conditions, reducing byproduct formation by 40% compared to batch processes.

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOQKCSPENGHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375515
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene
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Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-67-2
Record name 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
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Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene
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Record name 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
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Preparation Methods

Nitration of 4-Bromophenyl Methyl Sulfone

The primary synthetic route involves nitration of 4-bromophenyl methyl sulfone to introduce the nitro group ortho to the bromomethyl substituent.

Procedure:

  • A mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) is prepared at 0 °C in an ice bath.
  • 4-Bromophenyl methyl sulfone (p-methanesulfonyl bromide) is added dropwise to this acid mixture at 0–10 °C.
  • The reaction is maintained for approximately 0.5 hours under these cold conditions to control regioselectivity and avoid over-nitration.
  • After completion, the reaction mixture is quenched with saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate.
  • The organic phase is dried and concentrated under reduced pressure to yield 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene with a high yield of approximately 90.5%.
Parameter Details
Starting Material 4-Bromophenyl methyl sulfone
Nitrating Agents HNO3 (65%), H2SO4 (98%)
Temperature 0–10 °C
Reaction Time 0.5 hours
Workup Saturated NaHCO3, ethyl acetate
Yield 90.5%

Palladium-Catalyzed Cross-Coupling Reactions

Alternative synthetic approaches involve palladium-catalyzed cross-coupling reactions to functionalize the bromomethyl or aromatic positions, often used to prepare derivatives or intermediates related to this compound.

Typical Conditions:

  • Catalysts such as tris-(dibenzylideneacetone)dipalladium(0) or palladium(II) acetylacetonate are employed with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or BINAP.
  • Bases such as sodium tert-butoxide or potassium phosphate are used.
  • Solvents include toluene or 1-methyl-pyrrolidin-2-one (NMP).
  • Reactions are conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from 100 °C to reflux conditions for 4 to 20 hours.
  • These methods yield functionalized products with yields ranging from 20% to 91%, depending on the substrate and conditions.
Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd2(dba)3 + BINAP Sodium tert-butoxide Toluene 100 15 20 Used for piperazine coupling
Pd(II) acetylacetonate + Xantphos K3PO4 NMP 100 18 91 High yield, inert atmosphere
Pd2(dba)3 + Xantphos Sodium tert-butoxide Toluene Reflux 4–5 75 Reflux, inert atmosphere
- Tetrabutylammonium iodide - 120–140 5 High Phase transfer catalyst for substitution

Notes on Reaction Mechanisms and Selectivity

  • The nitration step is highly regioselective due to the directing effects of the methylsulfonyl and bromomethyl groups, favoring substitution ortho to the bromomethyl group.
  • Palladium-catalyzed cross-coupling reactions enable further functionalization, such as amination or carbonylation, expanding the utility of the bromomethyl intermediate.
  • The use of bulky phosphine ligands (Xantphos, BINAP) stabilizes the palladium catalyst and enhances selectivity and yield.
  • Inert atmosphere and anhydrous conditions are critical to prevent catalyst deactivation and side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Remarks
Nitration 4-Bromophenyl methyl sulfone HNO3/H2SO4, 0–10 °C, 0.5 h 90.5 High yield, regioselective
Pd-Catalyzed Cross-Coupling 1-Bromo-4-(methylsulfonyl)benzene Pd2(dba)3/BINAP, NaOtBu, toluene, 100 °C, 15 h 20 Moderate yield, amination step
Pd-Catalyzed Cross-Coupling 4-Bromophenyl methyl sulfone Pd(acac)2/Xantphos, K3PO4, NMP, 100 °C, 18 h 91 High yield, carbonylation step
Phase Transfer Catalysis 1-Bromo-4-(methylsulfonyl)benzene Tetrabutylammonium iodide, 120–140 °C, 5 h High Efficient substitution reaction

Research Findings and Practical Considerations

  • The nitration method is well-established and provides a straightforward route to the target compound with excellent yield and purity, suitable for scale-up.
  • Palladium-catalyzed methods offer versatility for synthesizing derivatives but require careful control of reaction parameters and inert atmosphere to maintain catalyst activity.
  • The choice of base and ligand significantly influences the reaction outcome, with bulky bidentate phosphines improving yields and selectivity.
  • Workup procedures typically involve aqueous extractions, drying over anhydrous salts, and chromatographic purification to isolate the pure product.
  • Safety considerations include handling strong acids at low temperatures and palladium catalysts under inert conditions.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction pathway and the reagents used.

Scientific Research Applications

Organic Synthesis

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for creating more complex organic molecules.

Reactions Involving this compound

  • Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nitrogen and carbon-sulfur bonds. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents, which is significant in medicinal chemistry for developing compounds with biological activity.
  • Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives, expanding the diversity of compounds that can be synthesized from this intermediate.

Medicinal Chemistry

Research into the derivatives of this compound has revealed potential biological activities, including antimicrobial and anticancer properties. These derivatives are explored for their interactions with specific molecular targets, such as enzymes or receptors.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of compounds derived from this compound, demonstrating significant activity against various cancer cell lines. The mechanism involved covalent bonding with target proteins, influencing cellular pathways critical for cancer proliferation .

Materials Science

In materials science, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique functional groups allow for modifications that enhance material performance in applications such as sensors and electronic devices.

Applications in Electronic Materials

The compound's derivatives have been incorporated into polymer matrices to improve conductivity and stability under varying environmental conditions. Research indicates that these materials exhibit enhanced performance metrics compared to traditional polymers .

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations to yield desired products. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved often include covalent bonding with target molecules or modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituents, halogens, or functional groups. Below is a detailed analysis:

Halogen and Substituent Variations
Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Reference
1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene C₈H₉BrO₂S BrCH₂, NO₂, SO₂CH₃ Electrophilic alkylation; intermediate in drug synthesis (e.g., piperidine derivatives) .
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ ClCH₂, NO₂ Lower reactivity in nucleophilic substitutions compared to bromo analogs; yields ~60–96% in P-N bond formation .
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene C₇H₅FNO₄S F, NO₂, SO₂CH₃ Used in SNAr reactions to synthesize piperidine-based drug candidates (82% yield) .
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₅ClNO₄S Cl, NO₂, SO₂CH₃ Limited applications in cross-coupling due to weaker C-Cl bond; used in sulfonamide synthesis .
1-(Bromomethyl)-2-nitrobenzene (NP-Br) C₇H₆BrNO₂ BrCH₂, NO₂ Olefination reactions (57% yield); photolabile protecting groups .

Key Observations :

  • Halogen Effects : Bromine’s superior leaving-group ability (vs. Cl or F) enhances reactivity in alkylation and coupling reactions. For example, 1-(bromomethyl)-2-nitrobenzene (NP-Br) achieves higher yields in olefination than chloro analogs .
  • Methylsulfonyl Group : The SO₂CH₃ group in the target compound stabilizes intermediates via electron withdrawal, directing regioselective substitutions. This contrasts with methoxy or methyl groups in analogs like 1-(bromomethyl)-3,5-dimethoxybenzene, which prioritize electronic modulation over stabilization .
  • Nitro Group Position : The nitro group at position 2 (ortho to bromomethyl) in the target compound sterically hinders certain reactions but enhances electrophilicity at the benzylic position compared to para-nitro analogs .

Biological Activity

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is an organic compound recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8BrNO4_4S
  • IUPAC Name : this compound
  • CAS Number : 2761061

The compound features a bromomethyl group, a methylsulfonyl group, and a nitro group, contributing to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antimicrobial agents. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Candida albicans20 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 25 µM, the compound reduced cell viability by over 60% after 48 hours of treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the bromomethyl and methylsulfonyl groups allows for potential interactions with enzymes involved in metabolic pathways.
  • DNA Intercalation : The nitro group may facilitate intercalation into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have explored the compound's interaction with various biomolecules:

  • Protein Binding Studies : Research indicates that this compound has a high affinity for certain proteins involved in cancer progression, suggesting its potential as a therapeutic agent.
  • Toxicity Assessments : Toxicological evaluations have shown low toxicity in non-cancerous cell lines, indicating a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene?

The compound can be synthesized via bromomethylation of a precursor such as 1-(methylsulfonyl)-2-nitrobenzene using phosphorus tribromide (PBr₃) in dichloromethane (DCM). Reaction monitoring via TLC is critical, with typical reaction times of 1–2 hours at room temperature. Workup involves quenching with saturated NaHCO₃, extraction with ethyl acetate (EtOAc), and purification via silica gel chromatography to yield the product as a yellow oil (87% yield) . Alternative routes may involve α-bromo intermediates, as seen in analogous syntheses of methylsulfonyl-containing acetophenones .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • ¹H/¹³C-NMR : Peaks for the bromomethyl group (δ ~4.5–4.8 ppm for CH₂Br) and methylsulfonyl (δ ~3.1 ppm for CH₃ and ~130–135 ppm for SO₂ carbons). Nitro groups show deshielded aromatic protons (δ ~8.0–8.5 ppm) .
  • Melting point : Consistency with literature values (e.g., 361–363 K for structurally similar nitrobenzene derivatives) .
  • HRMS : To confirm molecular ion peaks and isotopic patterns for bromine .

Q. What solvents and conditions are suitable for recrystallization?

Recrystallization from dichloromethane (DCM) or ethyl acetate/hexane mixtures is effective, as demonstrated for nitrobenzene derivatives. Slow evaporation under reduced pressure enhances crystal quality for X-ray diffraction studies .

Advanced Research Questions

Q. How does the methylsulfonyl group influence electronic properties and reactivity?

The methylsulfonyl group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. Computational studies (DFT) can quantify its impact on charge distribution, while Hammett constants (σₚ ~0.72) predict activation/deactivation effects in further functionalization (e.g., nucleophilic aromatic substitution) .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

Contradictions may arise in cross-coupling reactions (e.g., Suzuki-Miyaura). Regioselectivity can be probed using:

  • Isotopic labeling : To track substituent effects.
  • Competitive experiments : Comparing reaction rates of bromomethyl vs. nitro/methylsulfonyl groups.
  • X-ray crystallography : To confirm bond lengths and angles in intermediates .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculates transition-state energies for reactions like C–Br activation. For example, the bromomethyl group’s bond dissociation energy (BDE) can be compared to other leaving groups. Molecular docking may also simulate interactions with enzyme active sites in medicinal chemistry applications .

Q. What are the challenges in analyzing byproducts during bromomethylation?

Common byproducts include di-brominated species or hydrolysis products (e.g., hydroxymethyl derivatives). These are identified via:

  • LC-MS : To detect trace impurities.
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex mixtures.
  • Crystallographic refinement : For unambiguous assignment of unexpected adducts .

Methodological Considerations

Q. How to optimize reaction scalability while minimizing decomposition?

  • Temperature control : Maintain ≤25°C during bromomethylation to suppress PBr₃ side reactions.
  • Inert atmosphere : Use N₂/Ar to prevent moisture-induced hydrolysis.
  • Stepwise addition : Add PBr₃ dropwise to avoid exothermic runaway .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Pulsed EPR spectroscopy : Measures radical formation in aqueous buffers.
  • HPLC stability assays : Monitor degradation over 24–72 hours in PBS (pH 7.4) at 37°C.
  • DSC/TGA : Assess thermal stability for storage recommendations .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Batch variability : Trace impurities (e.g., residual DCM) may alter melting points. Re-crystallize and re-analyze.
  • Instrument calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS).
  • Literature comparison : Contrast with structurally similar compounds (e.g., 1-[2-(2-bromophenyl)ethyl]-4-chloro-2-nitrobenzene, m.p. 361–363 K) .

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